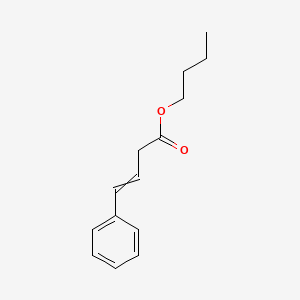
4-Phenyl-3-butenoic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3-butenoic acid butyl ester is an organic compound with the molecular formula C14H18O2. It is a derivative of 4-Phenyl-3-butenoic acid, where the carboxylic acid group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-butenoic acid butyl ester typically involves the esterification of 4-Phenyl-3-butenoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Phenyl-3-butenoic acid+ButanolH2SO44-Phenyl-3-butenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-3-butenoic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Phenyl-3-butenoic acid or its derivatives.
Reduction: 4-Phenyl-3-butenol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Phenyl-3-butenoic acid butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-Phenyl-3-butenoic acid butyl ester exerts its effects involves the inhibition of peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme is crucial for the bioactivation of peptide hormones. By inhibiting PAM, the compound can modulate signaling pathways involved in growth and survival, such as the downregulation of JNK and upregulation of p38 MAPK .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-butenoic acid: The parent compound, which is also an inhibitor of PAM and has similar biological activities.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: A more potent amidation inhibitor with anti-inflammatory properties.
Uniqueness
4-Phenyl-3-butenoic acid butyl ester is unique due to its esterified form, which can influence its solubility, reactivity, and biological activity. The esterification can also enhance its stability and make it more suitable for certain applications compared to its parent acid.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
butyl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C14H18O2/c1-2-3-12-16-14(15)11-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 |
Clave InChI |
IMKYZJRUXPHTGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


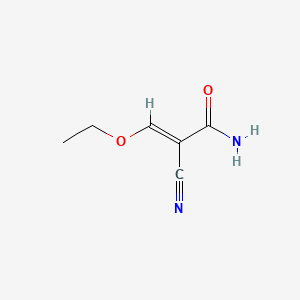
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
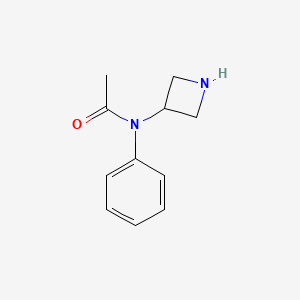
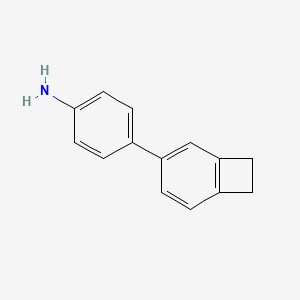
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
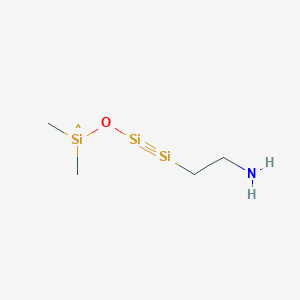
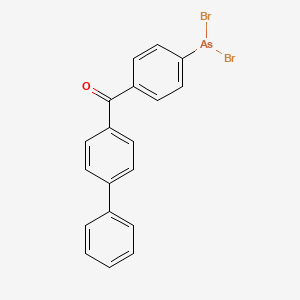
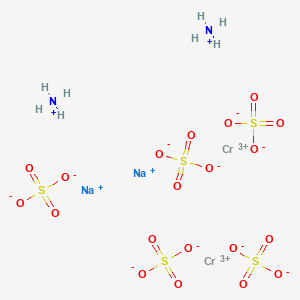

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
